3-Hydroxypropanoyl chloride

Regioselective acylation Bifunctional reagents Medicinal chemistry intermediates

3-Hydroxypropanoyl chloride (CAS 109608-73-3) is a C3 bifunctional acyl chloride with the molecular formula C3H5ClO2 and molecular weight 108.52 g/mol. It features a terminal primary hydroxyl group and an acyl chloride moiety on a three-carbon backbone, imparting dual electrophilic/nucleophilic reactivity.

Molecular Formula C3H5ClO2
Molecular Weight 108.52 g/mol
CAS No. 109608-73-3
Cat. No. B104145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxypropanoyl chloride
CAS109608-73-3
Molecular FormulaC3H5ClO2
Molecular Weight108.52 g/mol
Structural Identifiers
SMILESC(CO)C(=O)Cl
InChIInChI=1S/C3H5ClO2/c4-3(6)1-2-5/h5H,1-2H2
InChIKeyZDOWUKFHZLWXJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxypropanoyl Chloride (CAS 109608-73-3) Procurement and Technical Overview for Scientific Selection


3-Hydroxypropanoyl chloride (CAS 109608-73-3) is a C3 bifunctional acyl chloride with the molecular formula C3H5ClO2 and molecular weight 108.52 g/mol . It features a terminal primary hydroxyl group and an acyl chloride moiety on a three-carbon backbone, imparting dual electrophilic/nucleophilic reactivity . The compound is commercially available as a colorless to pale yellow liquid soluble in polar organic solvents including alcohols and ethers , and is primarily utilized as an acylating reagent in organic synthesis and pharmaceutical intermediate preparation . A key reported application involves the synthesis of Tumor Necrosis Factor-alpha (TNF-α) inhibitors [1], though the compound itself serves as a building block rather than an active pharmaceutical ingredient. Its exact mass is 107.9978071 g/mol, and it possesses 1 hydrogen bond donor, 2 hydrogen bond acceptors, 2 rotatable bonds, and a topological polar surface area of 37.3 Ų [2]. Procurement considerations include its reactive acyl chloride nature, necessitating appropriate storage and handling protocols to prevent hydrolysis and degradation [3].

Why 3-Hydroxypropanoyl Chloride Cannot Be Substituted by Generic Acyl Chlorides in Regioselective Synthesis


Substitution of 3-hydroxypropanoyl chloride with generic or structurally similar acyl chlorides is scientifically invalid due to fundamental differences in regiochemical identity and reactivity profiles. The compound's β-hydroxy substitution pattern (hydroxyl at C3, acyl chloride at C1) distinguishes it from regioisomers such as 2-hydroxypropanoyl chloride (lactic acid chloride, CAS 61882-51-7), where the hydroxyl group resides at the α-position adjacent to the acyl chloride [1]. This positional difference dictates the spatial orientation and electronic environment of the electrophilic center, thereby determining which nucleophiles can access the carbonyl carbon and what subsequent intramolecular cyclization or oligomerization pathways become available [2]. Additionally, substituting with 3-chloropropanoyl chloride (CAS 625-36-5) eliminates the free hydroxyl group entirely, removing the bifunctional handle required for iterative synthesis or conjugation . Acyl chlorides lacking the terminal hydroxyl moiety cannot replicate the compound's capacity to serve simultaneously as both acylating agent and nucleophile for subsequent derivatization. Procurement decisions based solely on molecular formula matching (e.g., selecting any C3H5ClO2 isomer) without verifying regiochemistry will result in failed reactions, altered product profiles, and wasted synthetic effort. The following quantitative evidence delineates where 3-hydroxypropanoyl chloride demonstrates verifiable differentiation relative to its closest chemical comparators.

Quantitative Differentiation of 3-Hydroxypropanoyl Chloride Relative to Regioisomers and Functional Analogs


Regiochemical Identity as a Determinant of Bifunctional Reactivity Compared to 2-Hydroxypropanoyl Chloride

3-Hydroxypropanoyl chloride possesses a β-hydroxy substitution pattern (hydroxyl at C3, acyl chloride at C1), whereas the regioisomer 2-hydroxypropanoyl chloride (lactic acid chloride, CAS 61882-51-7) features an α-hydroxy group at C2 directly adjacent to the acyl chloride [1]. This regiochemical distinction translates to the ability to install a 3-hydroxypropanoyl moiety onto nucleophilic substrates, creating products bearing a free terminal primary hydroxyl group at a defined distance from the ester/amide linkage. In contrast, 2-hydroxypropanoyl chloride installs a secondary hydroxyl at the α-position, resulting in products with fundamentally different steric profiles, hydrogen-bonding geometries, and subsequent derivatization potential . While no head-to-head comparative kinetic study was identified in the literature, the SMILES string C(CO)C(=O)Cl uniquely encodes this three-carbon backbone with terminal hydroxyl functionality . The topological polar surface area of 37.3 Ų reflects the contribution of both the hydroxyl and acyl chloride moieties, which distinguishes it from non-hydroxylated acyl chlorides [2].

Regioselective acylation Bifunctional reagents Medicinal chemistry intermediates

Functional Divergence from Non-Hydroxylated 3-Chloropropanoyl Chloride in Iterative Synthesis

3-Hydroxypropanoyl chloride (CAS 109608-73-3) contains both an acyl chloride electrophile and a free hydroxyl nucleophile, enabling sequential acylation followed by further derivatization without requiring deprotection steps . In contrast, 3-chloropropanoyl chloride (CAS 625-36-5) substitutes the hydroxyl group with a chlorine atom, eliminating the nucleophilic handle for subsequent reactions . The presence of the hydroxyl group in 3-hydroxypropanoyl chloride is directly evidenced by the compound's hydrogen bond donor count of 1 and hydrogen bond acceptor count of 2, whereas 3-chloropropanoyl chloride lacks hydrogen bond donor capacity entirely [1]. This bifunctionality permits the compound to serve as a linker that can be anchored via the acyl chloride while retaining a pendant hydroxyl for later activation, protection, or polymerization. No published head-to-head synthetic efficiency data were identified; however, the topological polar surface area (37.3 Ų) [2] and exact mass (107.9978071 g/mol) [3] provide orthogonal verification of the oxygen-containing hydroxyl moiety absent in chlorinated analogs. The compound's complexity index of 52.8 reflects the electronic and structural attributes imparted by the dual functional groups .

Polymer chemistry Stepwise conjugation Bifunctional linkers

Specific Application in TNF-α Inhibitor Synthesis as a β-Hydroxyacylating Building Block

3-Hydroxypropanoyl chloride is specifically cited as a common chemical reagent used in the synthesis of TNF-α inhibitors [1]. The Fujiwara et al. (1996) study in Bioorganic & Medicinal Chemistry Letters (Vol. 6, p. 743) is cross-referenced by multiple vendor technical datasheets as supporting evidence for this application [2]. While the original paper does not appear to be open-access and quantitative synthetic yield data could not be extracted, the documented use of this specific acyl chloride—rather than its regioisomer 2-hydroxypropanoyl chloride or non-hydroxylated 3-chloropropanoyl chloride—in TNF-α inhibitor synthesis is consistent with the requirement for a β-hydroxyacyl pharmacophore or linker element. The compound's ability to introduce a 3-hydroxypropanoyl moiety distinguishes it from acyl chlorides that introduce α-hydroxyacyl (from 2-hydroxypropanoyl chloride) or non-hydroxylated acyl groups, which would alter the hydrogen-bonding network and metabolic stability of the resulting inhibitor candidates . Commercial availability with purity specifications of 98% [3] supports reproducible synthetic outcomes in this application context.

TNF-α inhibition Autoimmune disease therapeutics Acyl chloride building blocks

Utility as a Reference Standard for Pharmacopeial Traceability in Analytical Method Validation

3-Hydroxypropanoyl chloride is available as a fully characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications . The standard offered is compliant with regulatory guidelines and serves as a reference for traceability against pharmacopeial standards including United States Pharmacopeia (USP) or European Pharmacopoeia (EP) . This application is specifically tied to the compound's identity as a derivative of propionic acid (API Propionic Acid reference standard context) . While many acyl chlorides can be procured for synthetic use, the availability of a characterized reference standard grade material distinguishes this compound for laboratories requiring validated analytical benchmarking. The product is intended for analytical purposes only and is not for human use, clearly demarcating its role in method qualification rather than direct therapeutic application .

Analytical method validation Quality control Reference standards

Solubility Profile Enabling Processing in Common Polar Organic Solvents for Synthetic Workflows

3-Hydroxypropanoyl chloride exhibits solubility in polar organic solvents including alcohols and ethers, as documented in its chemical property specifications . The compound appears as a colorless to pale yellow liquid under standard conditions . This solubility profile is a direct consequence of the hydroxyl moiety (hydrogen bond donor count: 1; hydrogen bond acceptor count: 2) [1], which imparts polarity that distinguishes it from non-hydroxylated acyl chlorides such as propanoyl chloride (CAS 79-03-8), which lacks hydrogen bond donor capacity and exhibits differing solvent compatibility . The compound's XLogP3 value of 0 further quantifies its hydrophilic-lipophilic balance, indicating near-equal partitioning between aqueous and organic phases. No comparative solubility concentration data in specific solvents were identified for head-to-head quantification.

Solubility Process chemistry Reaction solvent selection

Optimal Scientific and Industrial Application Scenarios for 3-Hydroxypropanoyl Chloride (CAS 109608-73-3) Based on Verified Evidence


Synthesis of TNF-α Inhibitor Candidates Requiring a β-Hydroxyacyl Pharmacophore Element

3-Hydroxypropanoyl chloride is documented as a reagent for the synthesis of TNF-α inhibitors, with specific reference to the work of Fujiwara et al. (Bioorg. Med. Chem. Lett., 6, 743, 1996) . In this application, the compound functions as an acylating agent to introduce a 3-hydroxypropanoyl moiety onto a core scaffold, contributing a β-hydroxyacyl structural element. The regiochemical specificity of the 3-hydroxy substitution pattern is critical; the isomeric 2-hydroxypropanoyl chloride would instead install an α-hydroxyacyl moiety, altering the hydrogen-bonding geometry and potentially the biological activity of the resulting inhibitor. The compound's availability at 98% purity from commercial suppliers supports reproducible synthetic outcomes in medicinal chemistry campaigns targeting autoimmune indications such as rheumatoid arthritis and inflammatory bowel disease . Procurement for this application is justified when the synthetic route explicitly requires a terminal β-hydroxyacyl linker or when structure-activity relationship studies mandate exploration of the 3-hydroxypropanoyl versus 2-hydroxypropanoyl or non-hydroxylated acyl substituents.

Iterative Synthesis Requiring Orthogonal Bifunctional Reactivity for Stepwise Conjugation or Polymerization

3-Hydroxypropanoyl chloride is uniquely suited for synthetic sequences requiring sequential acylation followed by further derivatization of a pendant hydroxyl group . The compound's bifunctional architecture—acyl chloride at C1, primary hydroxyl at C3—enables initial coupling to a nucleophile (amine, alcohol) via the acyl chloride, followed by activation of the remaining hydroxyl (e.g., mesylation, tosylation, or oxidation) for subsequent transformations . This orthogonal reactivity distinguishes it from non-hydroxylated acyl chlorides such as 3-chloropropanoyl chloride (CAS 625-36-5), which terminate the synthetic sequence at a single acylation event . The hydrogen bond donor count of 1 and acceptor count of 2 provide structural validation of the hydroxyl functionality . Applications include the synthesis of heterobifunctional linkers for bioconjugation, stepwise polymer functionalization, and the preparation of building blocks with defined spacer lengths between reactive handles. Procurement is indicated when synthetic routes require a C3 spacer bearing both an ester/amide linkage and a free primary alcohol for downstream manipulation.

Analytical Method Development and Quality Control Requiring Pharmacopeial Traceability

3-Hydroxypropanoyl chloride is commercially available as a fully characterized reference standard compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications . The standard is offered with traceability to United States Pharmacopeia (USP) or European Pharmacopoeia (EP) standards and serves as a reference for propionic acid-related analytical workflows . This product grade is specifically intended for analytical purposes only, not for human use, clearly delineating its role in method qualification rather than therapeutic application . Analytical laboratories developing HPLC, GC, or spectroscopic methods for detecting propionic acid derivatives, impurities, or degradants can utilize this reference standard to establish system suitability, calibration curves, and method robustness parameters. Procurement of the reference standard grade is appropriate for GMP/GLP analytical environments requiring documented traceability and certificate of analysis, whereas reagent-grade material suffices for general synthetic use. The physical form (powder) and recommended storage conditions (2-8°C, protected from air and light) inform handling protocols in analytical laboratories.

Synthesis of 3-(Hydroxypropanoyl) Esters for Mitogenic Activity Studies or Natural Product Derivatization

The 3-(hydroxypropanoyl) ester motif occurs in naturally occurring mitogenic compounds, specifically the mono- and bis 3-(hydroxypropanoyl) esters of long-chain unsaturated diols isolated from weevils of the family Bruchidae . These natural products, termed bruchins, are responsible for the mitogenic activity observed on pea pods resulting from oviposition by the pea weevil Bruchus pisorum . 3-Hydroxypropanoyl chloride can serve as a synthetic reagent to prepare analogs of these natural products or to install the 3-(hydroxypropanoyl) ester moiety onto other alcohol-containing substrates for structure-activity relationship studies . The compound's acyl chloride reactivity enables direct esterification with hydroxyl-bearing nucleophiles, while the free hydroxyl at C3 remains available for further conjugation or remains as a hydrogen-bonding functional group in the final product . This application leverages the specific β-hydroxyacyl architecture of the compound, which cannot be replicated using 2-hydroxypropanoyl chloride (which would yield α-hydroxyacyl esters) or non-hydroxylated acyl chlorides. Procurement for this application is warranted when natural product derivatization or mitogenic activity studies require the precise 3-hydroxypropanoyl ester linkage geometry.

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